3-bromo-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
3-bromo-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide compound known for its diverse biological activities. Sulfonamides have been used as antibacterial drugs for decades and have shown extensive biological activities, including antitumor, antidiabetic, antiviral, and anticancer properties .
Preparation Methods
3-bromo-N-(4-fluorophenyl)benzenesulfonamide is synthesized through an amidation reaction. The structure of the compound is confirmed by various spectroscopic methods, including FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction, and the molecular structure is further calculated using density functional theory (DFT) .
Chemical Reactions Analysis
3-bromo-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including substitution reactions. The compound’s molecular electrostatic potential and frontier molecular orbital analysis indicate that it has certain nucleophilic reactivity and high chemical stability . Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Scientific Research Applications
3-bromo-N-(4-fluorophenyl)benzenesulfonamide has a wide range of scientific research applications. It is used in the field of medicine for its antibacterial, antitumor, and anticancer properties .
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with molecular targets and pathways. The compound’s molecular electrostatic potential and frontier molecular orbital analysis suggest that it has nucleophilic reactivity, which may contribute to its biological activities . The intermolecular packing of the compound is stabilized by hydrogen bonds and van der Waals forces .
Comparison with Similar Compounds
3-bromo-N-(4-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as SLC-0111, sulofenur, indisulam, and pozapanib, which have shown good anticancer effects and are currently applied in clinical trials . These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action.
Properties
IUPAC Name |
3-bromo-N-(4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-2-1-3-12(8-9)18(16,17)15-11-6-4-10(14)5-7-11/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUURQNCYKDYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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